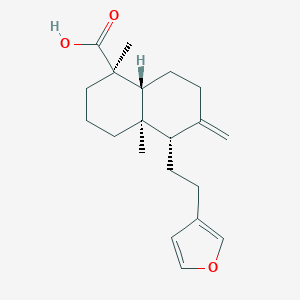
Polyaltic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyaltic Acid is a natural product found in Vitex rotundifolia, Vitex trifolia, and Copaifera with data available.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Medical Applications
Polylactic acid has gained prominence in the pharmaceutical and medical fields due to its biocompatibility, biodegradability, and mechanical properties. Key applications include:
- Tissue Engineering : PLA serves as a scaffold material for tissue engineering, promoting cell attachment and growth. Its ability to degrade into non-toxic byproducts makes it suitable for temporary implants that support tissue regeneration .
- Drug Delivery Systems : PLA is utilized in formulating drug delivery systems, including microspheres and nanoparticles, which allow for controlled release of therapeutic agents. Its tunable degradation rates can be engineered to match the release profiles required for specific drugs .
- Surgical Sutures and Clips : Due to its favorable mechanical properties and biocompatibility, PLA is used in absorbable sutures and surgical clips, providing temporary support during healing processes .
Case Study: PLA in Surgical Applications
A study highlighted the use of PLA-based materials in orthopedic surgery, where biodegradable screws made from PLA effectively supported bone healing without the need for removal post-surgery. The screws exhibited adequate mechanical strength during the healing period and were completely absorbed by the body within 12 months .
Food Packaging
Polylactic acid is extensively used in food packaging due to its excellent barrier properties against oxygen and moisture. It is considered an environmentally friendly alternative to traditional petroleum-based plastics.
- Biodegradable Packaging Films : PLA films are employed in various food packaging applications, providing a sustainable option that decomposes naturally after disposal .
- Food Containers : PLA is used to manufacture containers for salads, fruits, and other perishables, enhancing shelf life while minimizing environmental impact .
Data Table: Comparison of PLA with Traditional Plastics in Packaging
| Property | Polylactic Acid (PLA) | Polyethylene (PE) | Polypropylene (PP) |
|---|---|---|---|
| Biodegradability | Yes | No | No |
| Renewable Resource | Yes | No | No |
| Barrier Properties | Moderate | Good | Good |
| Mechanical Strength | Moderate | Good | Excellent |
Agricultural Applications
In agriculture, polylactic acid is utilized for creating biodegradable mulch films, which help in weed control while decomposing after the growing season.
- Mulch Films : These films improve soil conditions by maintaining moisture levels and reducing erosion. After their useful life, they break down into harmless substances, thus eliminating plastic waste issues .
- Plant Pots : PLA is also used to manufacture biodegradable plant pots that can be directly planted into the soil, reducing transplant shock and plastic waste .
3D Printing
Polylactic acid is one of the most popular materials for 3D printing due to its ease of use and favorable printing characteristics.
- Filament for FDM Printing : As a filament material in fused deposition modeling (FDM), PLA offers good printability with minimal warping. It is widely used for prototyping and producing end-use parts in various industries .
Case Study: Use of PLA in 3D Printing
A project demonstrated the use of PLA filaments to create custom prosthetic limbs. The lightweight nature of PLA allowed for comfortable wear while providing sufficient strength for daily use. The biodegradability aspect also contributed positively to environmental sustainability efforts in medical applications .
Eigenschaften
CAS-Nummer |
10267-14-8 |
|---|---|
Molekularformel |
C20H28O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 |
InChI-Schlüssel |
ZQHJXKYYELWEOK-ONCXSQPRSA-N |
SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O |
Isomerische SMILES |
C[C@]12CCC[C@@]([C@@H]1CCC(=C)[C@@H]2CCC3=COC=C3)(C)C(=O)O |
Kanonische SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















